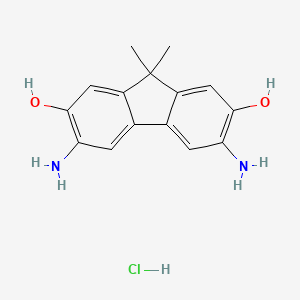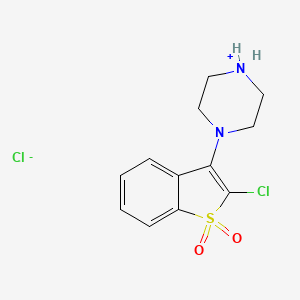
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a piperazine ring attached to the benzothiophene core, which is further chlorinated and sulfonated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride typically involves multi-step procedures. One common method includes the reaction of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted benzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Piperazinyl)-1,2-benzothiazole derivatives: Similar in structure but differ in the position and nature of substituents.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxides: Share the benzothiophene core but lack the piperazine ring.
Uniqueness
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated and sulfonated benzothiophene core, coupled with the piperazine ring, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
39775-27-4 |
|---|---|
Molekularformel |
C12H14Cl2N2O2S |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
2-chloro-3-piperazin-4-ium-1-yl-1-benzothiophene 1,1-dioxide;chloride |
InChI |
InChI=1S/C12H13ClN2O2S.ClH/c13-12-11(15-7-5-14-6-8-15)9-3-1-2-4-10(9)18(12,16)17;/h1-4,14H,5-8H2;1H |
InChI-Schlüssel |
GZSKDYKDCKRGKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC[NH2+]1)C2=C(S(=O)(=O)C3=CC=CC=C32)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


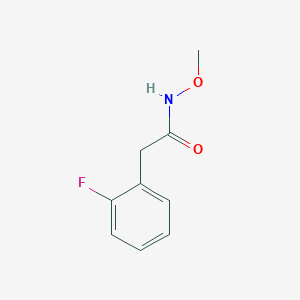
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)






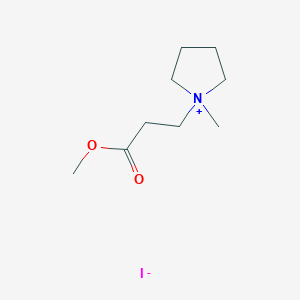
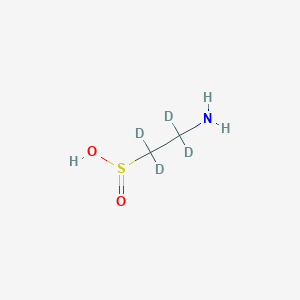
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

